![molecular formula C13H20N2O4S B4645403 3-[(ethylamino)sulfonyl]-4-methoxy-N-propylbenzamide](/img/structure/B4645403.png)
3-[(ethylamino)sulfonyl]-4-methoxy-N-propylbenzamide
Overview
Description
The compound “3-[(ethylamino)sulfonyl]-4-methoxy-N-propylbenzamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonyl functional group (SO2) attached to an amine group (NH2). They are widely used in medicinal chemistry and have a broad range of pharmacological activities .
Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They are known to act as electrophiles in reactions with nucleophiles, and they can also undergo reactions typical of amides and ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfonamides are solid at room temperature, and their solubility in water varies. They are typically stable under normal temperatures and pressures .Scientific Research Applications
- Specifics : Photodynamic studies reveal that these porphyrin derivatives effectively photoinactivate multidrug-resistant Staphylococcus aureus (MRSA) strains. At a concentration of 5.0 μM, they achieve over 99.9% reduction upon white light radiation. The presence of the co-adjuvant potassium iodide (KI) enhances their efficacy significantly, allowing for reduced treatment time and lower photosensitizer concentration .
- Specifics : When exposed to white light, these compounds generate singlet oxygen, which damages bacterial cells. The combination with KI further enhances their effectiveness .
Antimicrobial Activity
Photodynamic Therapy (PDT)
Mechanism of Action
The mechanism of action of sulfonamides is typically through the inhibition of bacterial enzymes. They are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. By competing with PABA for binding to the enzyme, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of the B vitamin folic acid, which is necessary for the synthesis of nucleic acids in bacteria .
Safety and Hazards
properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-8-14-13(16)10-6-7-11(19-3)12(9-10)20(17,18)15-5-2/h6-7,9,15H,4-5,8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGSCKLWHKIOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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